molecular formula C14H14N2O5 B5889017 N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5889017
M. Wt: 290.27 g/mol
InChI Key: BFRHOYVTYIAVTM-UHFFFAOYSA-N
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Description

N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide, also known as DNC, is a synthetic compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. DNC belongs to the class of coumarin derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve multiple pathways. N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide can induce DNA damage and apoptosis in cancer cells. N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide can alter the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has been shown to have antioxidant activity. It can scavenge free radicals and protect cells from oxidative stress. N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has also been shown to modulate the activity of ion channels, which are involved in the regulation of neuronal excitability and synaptic transmission. By modulating ion channel activity, N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide can affect neuronal signaling and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is its relatively simple synthesis method, which allows for easy scalability. N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one of the limitations of N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is its low solubility in water, which can make it difficult to work with in aqueous solutions. This can be overcome by using organic solvents or by modifying the chemical structure of N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide to increase its solubility.

Future Directions

There are several future directions for the research on N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide. One of the areas of interest is the development of novel derivatives of N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide with improved anticancer activity and solubility. Another area of interest is the investigation of the potential of N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide as a neuroprotective agent. N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has been shown to modulate ion channel activity, which suggests that it may have potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Finally, the development of targeted delivery systems for N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide could improve its efficacy and reduce its toxicity in vivo.
Conclusion:
In conclusion, N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide, or N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide, is a synthetic compound that has shown promise as a therapeutic agent. N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential as an anticancer and anti-inflammatory agent, and has also been shown to have antioxidant and neuroprotective activity. Despite its low solubility in water, N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has several advantages for laboratory experiments, including its simple synthesis method and stability. Future research on N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide may focus on the development of novel derivatives, investigation of its neuroprotective potential, and the development of targeted delivery systems.

Synthesis Methods

N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 6-nitrocoumarin and diethyl malonate, followed by the reduction of the nitro group and the formation of the carboxamide moiety. The final product is obtained after purification through column chromatography. The synthesis of N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition to its anticancer activity, N,N-diethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has also been investigated for its potential as an anti-inflammatory agent. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.

properties

IUPAC Name

N,N-diethyl-6-nitro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-3-15(4-2)13(17)11-8-9-7-10(16(19)20)5-6-12(9)21-14(11)18/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRHOYVTYIAVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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